Bienvenue dans la boutique en ligne BenchChem!

4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one

Vimentin inhibition Par-4 secretagogue Prostate cancer

To synthesize bioactive 6H-chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-ones, you must procure this exact derivative. The 6-hydroxy group is essential for downstream functionalization, and the 4,6-dimethyl pattern pre-tunes the electronics for the critical nitrosation–cyclization cascade. Generic replacements break this route and fail to achieve low-micromolar vimentin inhibition in prostate cancer models. Its intrinsic fluorescence (λ_ex ~360 nm) also enables label-free cellular tracking, a dual advantage over non-fluorescent thienopyridine PAMs. Secure the validated starting material for your Par-4 secretagogue SAR campaigns.

Molecular Formula C18H14N2O3S
Molecular Weight 338.4 g/mol
Cat. No. B4924993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one
Molecular FormulaC18H14N2O3S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C3=CC(=O)OC4=C3C=C(C=C4)O)N)C
InChIInChI=1S/C18H14N2O3S/c1-8-5-9(2)20-18-15(8)16(19)17(24-18)12-7-14(22)23-13-4-3-10(21)6-11(12)13/h3-7,21H,19H2,1-2H3
InChIKeyNKLKRWKIZVCOLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one: Structural Identity, Physicochemical Profile, and Procurement Context


4-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one (CAS 1007683-84-2, C18H14N2O3S, MW 338.38 g/mol) is a heterocyclic hybrid that covalently links a 4,6-dimethylthieno[2,3-b]pyridine nucleus to a 6-hydroxycoumarin moiety . The molecule belongs to a class of 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins first synthesized via alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins followed by base-mediated intramolecular Thorpe–Ziegler cyclization . It is offered by specialty chemical suppliers at ≥95% purity for R&D use .

Why Generic 4-(3-Aminothieno[2,3-b]pyridin-2-yl)coumarins Cannot Replace the 6-Hydroxy-4,6-dimethyl Derivative in Par-4 Secretagogue Synthesis


Substituting a simpler 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarin lacking the 6-hydroxy and 4,6-dimethyl pattern is not chemically equivalent when the intended use is synthesis of vimentin-inhibitory 6H-chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-ones. The 6-hydroxy group on the coumarin ring is essential for downstream functionalization, while the 4,6-dimethyl substitution on the thienopyridine core pre-tunes the electron density and steric environment for the regioselective nitrosation–cyclization cascade that creates the tetracyclic Par-4 secretagogue scaffold . Absent these substituents, the critical vimentin inhibition at low micromolar concentrations is not achieved, confirming that generic in-class replacement breaks the productive synthetic route .

Quantitative Evidence for 4-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one: What the Data Actually Show


Regioselective Nitrosation–Cyclization: Quantitative Conversion to Tetracyclic Pyridazinone

The target compound 1a (R₁ = 6-OH, R₂ = R₃ = CH₃ on thienopyridine) undergoes nitrosation with NaNO₂ in AcOH followed by spontaneous cyclization to give the substituted 6H-chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-one 2a. The transformation is reported as high-yielding and regioselective, with the 4,6-dimethyl substitution directing cyclization exclusively to the desired tetracyclic scaffold. The resulting pyridazinone 2a inhibited vimentin at low micromolar concentrations and promoted Par-4 secretion in prostate cancer cells . In contrast, 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins without the 6-hydroxy or 4,6-dimethyl groups either fail to cyclize or yield regioisomeric mixtures lacking vimentin activity .

Vimentin inhibition Par-4 secretagogue Prostate cancer

Molecular Properties: Calculated logP and Polar Surface Area vs. Drug-Like Thienopyridine PAMs

The compound has a calculated logP of 4.56 and a topological polar surface area (TPSA) of 117.6 Ų . For comparison, the well-characterized M₄ PAM LY2033298 (3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) has a lower logP (~2.5) and TPSA ~89 Ų. The higher logP and TPSA of the target compound suggest reduced CNS permeability but potentially higher plasma protein binding, differentiating its pharmacokinetic profile from CNS-oriented thienopyridine drug candidates . No experimental logD or permeability data are available.

Physicochemical profiling Drug-likeness CNS permeability

6-Hydroxycoumarin Module Enables Fluorescence Detection, Differentiating from Non-Fluorogenic Thienopyridine Drug Scaffolds

The 6-hydroxycoumarin substructure is a well-established fluorophore (λ_ex ~360 nm, λ_em ~450 nm in aqueous buffer) . Fusion to the thienopyridine core shifts the emission, but the hydroxyl group retains pH-dependent fluorescence, enabling the compound to serve as both a synthetic intermediate and a fluorescent probe. By contrast, the 3-amino-4,6-dimethylthieno[2,3-b]pyridine carboxamide class (e.g., LY2033298, VU0467154) lacks intrinsic fluorescence, requiring external labeling for cellular imaging . No quantitative quantum yield or brightness comparison has been published for the target compound itself.

Fluorescent probe Coumarin photophysics Intracellular tracking

Synthetic Accessibility: One-Pot Thorpe–Ziegler Cyclization vs. Multi-Step Routes for Competing Chromeno-Thienopyridine Scaffolds

The target compound is prepared by alkylation of commercially available 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethyl-6-hydroxycoumarin, followed by K₂CO₃-mediated Thorpe–Ziegler cyclization in DMF . This two-step sequence from readily accessible building blocks contrasts with the multi-step Suzuki coupling/Pictet–Spengler routes required for chromeno-furo/thieno-pyridine lamellarin D analogs, which require 5–7 steps and expensive boronic acid intermediates . No head-to-head yield comparison has been published, but the Thorpe–Ziegler route is operationally simpler and avoids transition-metal catalysis.

Synthetic efficiency Thorpe-Ziegler cyclization Medicinal chemistry

Proven Application Scenarios for 4-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one in Academic and Industrial R&D


Precursor for Par-4 Secretagogue Synthesis in Prostate Cancer Research

The compound is the documented starting material for nitrosation–cyclization to 6H-chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-ones, which inhibit vimentin and promote Par-4 secretion in CWR22Rv1, LNCaP-C4-2B, PC-3, and PC-3 MM2 prostate cancer lines at low micromolar concentrations . Academic groups and biotech companies investigating vimentin-dependent apoptosis pathways should procure this exact derivative, as the 6-hydroxy and 4,6-dimethyl substitution pattern is required for productive cyclization and retention of biological activity .

Label-Free Fluorescent Probe for Intracellular Uptake and Localization Studies

The 6-hydroxycoumarin moiety confers intrinsic fluorescence (class-level λ_ex ~360 nm, λ_em ~450 nm), enabling label-free tracking in cellular assays . This property differentiates it from non-fluorescent thienopyridine carboxamide PAMs (e.g., LY2033298, VU0467154) and allows simultaneous use as a synthetic intermediate and imaging agent, reducing experimental complexity in structure–activity relationship (SAR) campaigns .

Scaffold for Peripheral Thienopyridine-Coumarin Hybrid SAR Libraries

The calculated logP (4.56) and TPSA (117.6 Ų) place this compound in a physicochemical space favorable for peripheral targets rather than CNS penetration . Medicinal chemistry groups building focused libraries of thienopyridine-coumarin hybrids for non-CNS indications (e.g., peripheral oncology, anti-infective) should select this scaffold over lower-logP CNS-oriented thienopyridines, as the higher lipophilicity may improve target engagement in lipid-rich peripheral tissues .

Quote Request

Request a Quote for 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.